molecular formula C9H9N3O5 B13930614 Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13930614
M. Wt: 239.18 g/mol
InChI Key: BZHLKAUXINNCBQ-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a complex structure. It is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system. The compound also contains a nitro group, a carbonyl group, and an ester functional group. These structural features make it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazone with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate: can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

The unique combination of functional groups in Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 3-nitro-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O5/c1-17-9(14)6-8(12(15)16)7-5(13)3-2-4-11(7)10-6/h2-4H2,1H3

InChI Key

BZHLKAUXINNCBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCCC(=O)C2=C1[N+](=O)[O-]

Origin of Product

United States

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